molecular formula C11H13BO5 B1316571 (3,5-Diformyl-2-propoxyphenyl)boronic acid CAS No. 1072951-92-8

(3,5-Diformyl-2-propoxyphenyl)boronic acid

Cat. No.: B1316571
CAS No.: 1072951-92-8
M. Wt: 236.03 g/mol
InChI Key: OSVFOHHYFMQYRN-UHFFFAOYSA-N
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Description

(3,5-Diformyl-2-propoxyphenyl)boronic acid is an organic compound with the molecular formula C11H13BO5. It is a derivative of boronic acid, characterized by the presence of two formyl groups and a propoxy group attached to a phenyl ring.

Biochemical Analysis

Biochemical Properties

(3,5-Diformyl-2-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of serine proteases and kinase enzymes, which are involved in the regulation of cellular processes such as growth, progression, and metastasis of tumor cells . The interaction between this compound and these enzymes is primarily based on the formation of reversible covalent bonds with the active sites of the enzymes, leading to their inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of serine proteases, leading to the suppression of tumor cell growth and metastasis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes, leading to their inhibition or activation. For example, this compound can inhibit serine proteases by binding to their active sites, preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can participate in the synthesis and degradation of biomolecules, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location . For example, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-diformylphenylboronic acid with propyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired boronic acid derivative .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Diformyl-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Diformyl-2-propoxyphenyl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3,5-Diformylphenylboronic acid

Comparison

(3,5-Diformyl-2-propoxyphenyl)boronic acid is unique due to the presence of both formyl and propoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, the additional formyl group in the 3,5-diformyl derivative enhances its potential for forming multiple covalent interactions with target molecules. The propoxy group further modifies its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

(3,5-diformyl-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVFOHHYFMQYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584923
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-92-8
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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